4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide
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Overview
Description
4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide is a member of piperazines.
Scientific Research Applications
Synthesis and Evaluation of Antiviral and Antimicrobial Activities
4-nitrophenyl substituted compounds, including 4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide, have been synthesized and evaluated for their antiviral and antimicrobial activities. Studies have shown that certain derivatives exhibit promising antiviral activities and potent antimicrobial properties (Reddy et al., 2013).
Crystallographic Studies
Crystallographic studies of similar compounds have been conducted to understand their molecular structures better. For instance, thermal and crystallographic studies of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine reveal insights into the packing and intermolecular interactions within the crystal lattice, which can be crucial for understanding the properties and potential applications of related compounds (Awasthi et al., 2014).
Solid Phase Synthesis
The use of piperazine-based compounds in solid-phase synthesis has been explored, with studies showing the successful synthesis of various derivatives through reactions like the Wittig reaction. This highlights the potential of this compound in similar synthetic applications (Hird et al., 1997).
Preparation and Antimicrobial Activity Evaluation
Further studies have focused on the synthesis of carbothioamides and their conversion to compounds with varying biological activities. The antimicrobial activities of these synthesized compounds have been evaluated, indicating the potential application of this compound in the development of new antimicrobial agents (Demirci et al., 2013).
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C14H18N4O2S/c1-2-7-15-14(21)17-10-8-16(9-11-17)12-3-5-13(6-4-12)18(19)20/h2-6H,1,7-11H2,(H,15,21) |
InChI Key |
IDWNGYCBOHLITE-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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